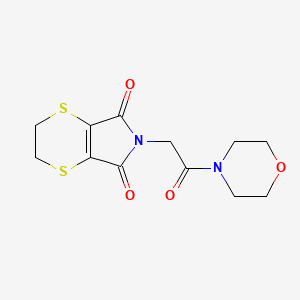
Morpholine, 4-((2,3,5,7-tetrahydro-5,7-dioxo-6H-p-dithiino(2,3-c)pyrrol-6-yl)acetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-((2,3,5,7-tetrahydro-5,7-dioxo-6H-p-dithiino(2,3-c)pyrrol-6-yl)acetyl)- is a complex organic compound that features a morpholine ring substituted with a unique dithiino-pyrrol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-((2,3,5,7-tetrahydro-5,7-dioxo-6H-p-dithiino(2,3-c)pyrrol-6-yl)acetyl)- typically involves multi-step organic reactions. The initial step often includes the formation of the morpholine ring, which can be achieved through the dehydration of diethanolamine with concentrated sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-((2,3,5,7-tetrahydro-5,7-dioxo-6H-p-dithiino(2,3-c)pyrrol-6-yl)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the dithiino-pyrrol moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-((2,3,5,7-tetrahydro-5,7-dioxo-6H-p-dithiino(2,3-c)pyrrol-6-yl)acetyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of Morpholine, 4-((2,3,5,7-tetrahydro-5,7-dioxo-6H-p-dithiino(2,3-c)pyrrol-6-yl)acetyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler analog with a basic morpholine ring structure.
Thiophene: Contains a sulfur atom in a five-membered ring, similar to the dithiino moiety.
Pyrrole: A five-membered nitrogen-containing ring, analogous to the pyrrol part of the compound.
Uniqueness
Morpholine, 4-((2,3,5,7-tetrahydro-5,7-dioxo-6H-p-dithiino(2,3-c)pyrrol-6-yl)acetyl)- is unique due to its combined morpholine and dithiino-pyrrol structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
34419-11-9 |
|---|---|
Molekularformel |
C12H14N2O4S2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
6-(2-morpholin-4-yl-2-oxoethyl)-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione |
InChI |
InChI=1S/C12H14N2O4S2/c15-8(13-1-3-18-4-2-13)7-14-11(16)9-10(12(14)17)20-6-5-19-9/h1-7H2 |
InChI-Schlüssel |
MQCCJLPAZUCWNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)CN2C(=O)C3=C(C2=O)SCCS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


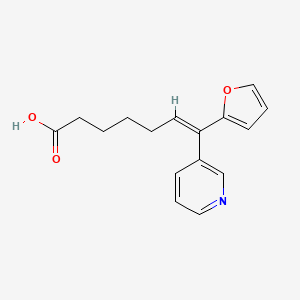
![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-](/img/structure/B12895016.png)
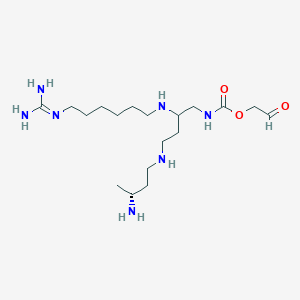
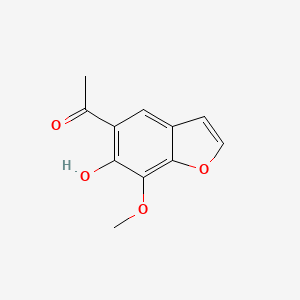
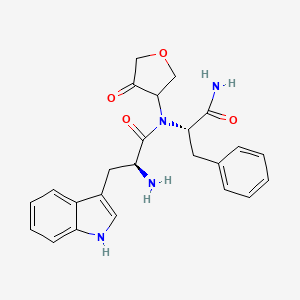

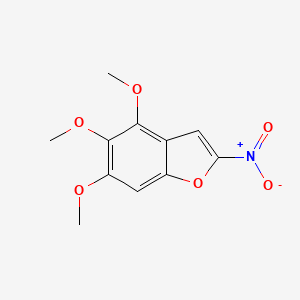
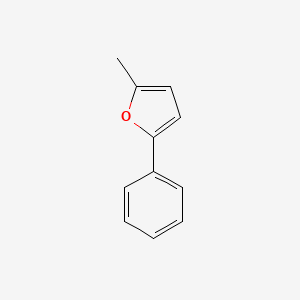
![4-Methoxy-3-[1-(propan-2-yl)pyrrolidin-3-yl]aniline](/img/structure/B12895064.png)
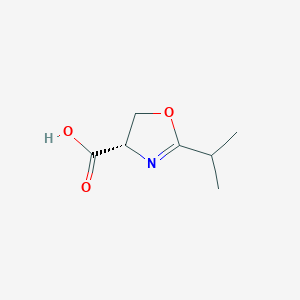
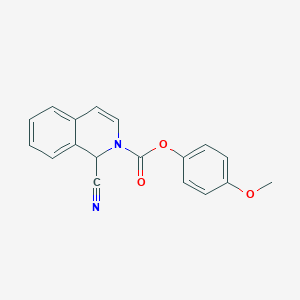
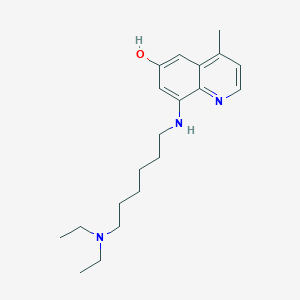
![Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]-](/img/structure/B12895081.png)
![10-(3-Nitrophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B12895082.png)
